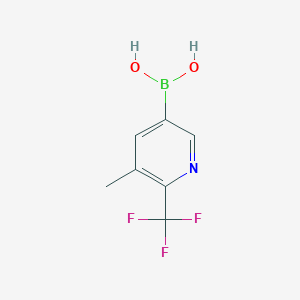

3-Methyl-2-trifluoromethylpyridine-5-boronic acid

Descripción general

Descripción

3-Methyl-2-trifluoromethylpyridine-5-boronic acid is a boronic acid derivative with the molecular formula C7H7BF3NO2 and a molecular weight of 204.94 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a boronic acid moiety attached to a pyridine ring. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-trifluoromethylpyridine-5-boronic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-Methyl-2-trifluoromethylpyridine.

Borylation Reaction: The pyridine derivative undergoes a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for reaction monitoring and control can further optimize the production process .

Análisis De Reacciones Químicas

Synthetic Accessibility and Borylation

The compound can be synthesized via iridium-catalyzed C–H borylation of trifluoromethylpyridine precursors. Key findings include:

-

Regioselective Borylation : The trifluoromethyl group at the 2-position directs borylation to the 5-position of the pyridine ring due to steric and electronic effects. This selectivity is enhanced when paired with a methyl group at the 3-position .

-

Catalytic System : Reactions typically use [Ir(OMe)(COD)]₂ (1 mol%) with 4,4-di-tert-butyl bipyridine (dtbbpy) as a ligand and pinacolborane (HBPin) as the boron source. Yields exceed 80% under solvent-free conditions at 80°C .

| Substrate | Borylation Position | Yield (%) |

|---|---|---|

| 2-CF₃-3-Me-pyridine | 5 | 82 |

| 2-CF₃-3-Br-pyridine | 5 | 75 |

Cross-Coupling Reactions

This boronic acid participates in Suzuki-Miyaura couplings to synthesize bi- and tri-heteroaryl compounds:

-

Heteroaryl Chloride Coupling : Reacts efficiently with 2-chloro-5-trifluoromethylpyridine under Pd catalysis (Pd(PPh₃)₄, Na₂CO₃, reflux) to yield mono- or bis-coupled products. For example:

-

Functional Group Tolerance : Compatible with nitro, methoxy, and primary amine groups on coupling partners .

Functional Group Transformations

-

Oxidation : Boronate esters derived from this compound are oxidized to phenols using H₂O₂ in basic conditions. For example:

-

Halogenation : The boronic acid group can be displaced via halogenation, enabling further derivatization .

Challenges and Limitations

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Methyl-2-trifluoromethylpyridine-5-boronic acid is primarily utilized as a versatile building block in organic synthesis. It serves as a reagent for:

- Cross-Coupling Reactions : This compound is instrumental in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. The presence of the boronic acid moiety allows for the coupling with aryl halides or other electrophiles, facilitating the synthesis of complex organic molecules .

- Synthesis of Bicyclic Compounds : Recent studies have highlighted its role in the synthesis of bicyclic boronates, which are crucial for developing functional materials and antibacterial agents. The compound's ability to participate in metal-free reactions has been particularly noted, enhancing its appeal for sustainable chemistry practices .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential applications as:

- Antibacterial Agents : Research indicates that derivatives of trifluoromethylpyridines, including this compound, are being explored as β-lactamase inhibitors. These compounds could provide new avenues for treating resistant bacterial infections by overcoming bacterial defenses against β-lactam antibiotics .

- Antiviral Compounds : The trifluoromethyl group enhances the lipophilicity and bioavailability of compounds, making them suitable candidates for antiviral drug development. This is particularly relevant in the context of emerging viral threats where traditional treatments may fall short .

Agricultural Chemistry

Trifluoromethylpyridine derivatives have been employed in agricultural chemistry, primarily for:

- Pesticide Development : The unique properties of this compound contribute to the development of novel pesticides that offer improved efficacy against pests while minimizing environmental impact .

Data Tables

| Compound | Application Area | Notes |

|---|---|---|

| This compound | Organic Synthesis | Key reagent in Suzuki reactions |

| 2-Amino-3-(trifluoromethyl)pyridine | Medicinal Chemistry | Potential β-lactamase inhibitor |

| 2-Methyl-3-(trifluoromethyl)aniline | Agricultural Chemistry | Used in pesticide formulation |

Case Study 1: Development of Antibacterial Agents

A recent study explored the use of various pyridine derivatives, including this compound, as potential β-lactamase inhibitors. The research demonstrated that these compounds effectively inhibited enzyme activity, showcasing their potential as new antibacterial agents against resistant strains .

Case Study 2: Synthesis of Bicyclic Boronates

In another investigation, researchers successfully synthesized bicyclic boronates using this compound under metal-free conditions. The results indicated that this method could yield high purity products suitable for further applications in material science and pharmaceuticals .

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-trifluoromethylpyridine-5-boronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new palladium complex with both organic groups.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Trifluoromethylpyridine-5-boronic acid

- 3-Methylpyridine-5-boronic acid

- 2-Methyl-3-trifluoromethylpyridine-5-boronic acid

Uniqueness

3-Methyl-2-trifluoromethylpyridine-5-boronic acid is unique due to the presence of both a trifluoromethyl group and a boronic acid moiety on the pyridine ring. This combination imparts distinct electronic and steric properties, making it particularly useful in cross-coupling reactions and other synthetic applications .

Actividad Biológica

3-Methyl-2-trifluoromethylpyridine-5-boronic acid is a boronic acid derivative with significant implications in organic synthesis, medicinal chemistry, and chemical biology. This compound exhibits unique biological activities primarily due to its structural characteristics, particularly the presence of trifluoromethyl and boronic acid functional groups.

The molecular formula of this compound is . Its synthesis often involves Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of biaryl compounds. The mechanism of action typically includes:

- Oxidative Addition : The palladium catalyst forms a complex with the aryl or vinyl halide.

- Transmetalation : The boronic acid transfers its organic group to the palladium complex.

- Reductive Elimination : This step regenerates the palladium catalyst while forming the desired product.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, which is crucial for drug delivery systems and sensor technologies. Its interaction with biological molecules provides insights into its pharmacological potential, particularly in targeting specific enzymes and receptors .

Case Studies and Applications

- Medicinal Chemistry : This compound has been employed in the development of pharmaceutical agents targeting specific biological pathways, including those involved in antibiotic resistance mechanisms like OXA-48 β-lactamase inhibition. High-throughput screening has shown that derivatives of this compound exhibit activity in the sub-micromolar range against such enzymes .

- Chemical Biology : In studies involving C–H borylation reactions, this compound has been utilized to synthesize various bioactive compounds. For instance, its derivatives have shown potential as selective inhibitors for certain protein targets .

Comparative Analysis

To understand the biological activity better, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-trifluoromethylpyridine-5-boronic acid | Contains an amino group enhancing reactivity | |

| 6-Amino-5-trifluoromethylpyridine-3-boronic acid | Similar structure but different substitution pattern | |

| 2-Isopropoxy-3-trifluoromethyl-pyridine-5-boronic acid | Isopropoxy group adds steric hindrance |

These comparisons highlight how variations in substituents can lead to different chemical behaviors and biological activities.

Propiedades

IUPAC Name |

[5-methyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO2/c1-4-2-5(8(13)14)3-12-6(4)7(9,10)11/h2-3,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALYHQGLFGHGQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)C(F)(F)F)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.